molecular formula C22H24N2O3S2 B406293 2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE CAS No. 333340-30-0

2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE

Cat. No.: B406293
CAS No.: 333340-30-0
M. Wt: 428.6g/mol
InChI Key: XMBCLHDQIYCPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, an isothiazole ring, and various substituents such as methoxy, ethoxy, and dimethyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE can be compared with other quinoline derivatives, such as:

    2-(3,4-dimethoxyphenyl)quinoline: This compound shares the quinoline core and methoxy groups but lacks the isothiazole ring and ethoxy group, resulting in different chemical properties and potential activities.

    4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: This derivative has a similar quinoline core but includes a furan ring and different substituents, leading to distinct biological activities.

The unique combination of functional groups in this compound sets it apart from these similar compounds and contributes to its specific chemical and biological properties.

Properties

CAS No.

333340-30-0

Molecular Formula

C22H24N2O3S2

Molecular Weight

428.6g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-8-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C22H24N2O3S2/c1-6-27-14-8-9-16-15(12-14)19-20(22(2,3)23-16)29-24(21(19)28)13-7-10-17(25-4)18(11-13)26-5/h7-12,23H,6H2,1-5H3

InChI Key

XMBCLHDQIYCPKD-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC(=C(C=C4)OC)OC)(C)C

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC(=C(C=C4)OC)OC)(C)C

Origin of Product

United States

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